molecular formula C15H23Cl2NO B5019602 N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine

N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine

Cat. No.: B5019602
M. Wt: 304.3 g/mol
InChI Key: SSZWZXSVFXQCBE-UHFFFAOYSA-N
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Description

N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine is an organic compound with the molecular formula C15H23Cl2NO. It is a derivative of pentanamine, featuring a butyl group and a dichlorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine typically involves the reaction of 2,3-dichlorophenol with a suitable alkylating agent to introduce the butyl group. This is followed by the reaction with pentan-1-amine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenoxy group enhances its reactivity and potential for various applications compared to simpler amines or phenols .

Properties

IUPAC Name

N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2NO/c1-2-3-10-18-11-5-4-6-12-19-14-9-7-8-13(16)15(14)17/h7-9,18H,2-6,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWZXSVFXQCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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